molecular formula C21H21BrN2O5 B3509194 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE

5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B3509194
M. Wt: 461.3 g/mol
InChI Key: LPPHGMAHTRVVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with a bromo group and an acetamido group linked to a diethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications and derivatizations, making it a versatile compound in scientific research .

Properties

IUPAC Name

5-bromo-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O5/c1-3-27-16-7-5-12(9-17(16)28-4-2)10-18(25)24-19-14-11-13(22)6-8-15(14)29-20(19)21(23)26/h5-9,11H,3-4,10H2,1-2H3,(H2,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPHGMAHTRVVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
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5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
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5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
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5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
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5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE
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5-BROMO-3-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXAMIDE

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